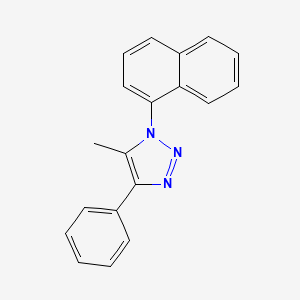

1H-1,2,3-Triazole, 5-methyl-1-(1-naphthalenyl)-4-phenyl-

Beschreibung

1H-1,2,3-Triazol, 5-Methyl-1-(1-Naphthalenyl)-4-phenyl- ist eine heterocyclische Verbindung, die zur Triazol-Familie gehört. Triazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie weit verbreitet eingesetzt. Diese spezielle Verbindung weist einen Triazolring auf, der mit einer Methylgruppe, einer Naphthalenylgruppe und einer Phenylgruppe substituiert ist, was sie zu einem einzigartigen und potenziell wertvollen Molekül für verschiedene Anwendungen macht.

Herstellungsmethoden

Die Synthese von 1H-1,2,3-Triazol, 5-Methyl-1-(1-Naphthalenyl)-4-phenyl- beinhaltet typischerweise die Cycloadditionsreaktion zwischen einem Azid und einem Alkin, die als Huisgen-Cycloaddition oder „Click-Chemie“ bekannt ist. Diese Reaktion wird häufig durch Kupfer(I)-Ionen katalysiert und kann unter milden Bedingungen durchgeführt werden. Die spezifische Syntheseroute kann variieren, aber ein gängiger Ansatz umfasst die folgenden Schritte:

Herstellung des Azids: Die Azidvorstufe kann aus dem entsprechenden Amin durch Reaktion mit Natriumnitrit und Salzsäure, gefolgt von der Behandlung mit Natriumazid, synthetisiert werden.

Herstellung des Alkines: Die Alkinvorstufe kann durch verschiedene Methoden synthetisiert werden, darunter die Sonogashira-Kupplungsreaktion zwischen einem Arylhalogenid und einem terminalen Alkin.

Cycloadditionsreaktion: Das Azid und das Alkin werden dann in Gegenwart eines Kupfer(I)-Katalysators kombiniert, um den Triazolring zu bilden.

Industrielle Produktionsmethoden können die Optimierung dieser Schritte beinhalten, um die Ausbeute zu verbessern und die Kosten zu senken.

Eigenschaften

CAS-Nummer |

70292-12-5 |

|---|---|

Molekularformel |

C19H15N3 |

Molekulargewicht |

285.3 g/mol |

IUPAC-Name |

5-methyl-1-naphthalen-1-yl-4-phenyltriazole |

InChI |

InChI=1S/C19H15N3/c1-14-19(16-9-3-2-4-10-16)20-21-22(14)18-13-7-11-15-8-5-6-12-17(15)18/h2-13H,1H3 |

InChI-Schlüssel |

WDWFIOIBHBOPRJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=NN1C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Regiochemical Control

The CuAAC reaction, a cornerstone of click chemistry, enables the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles through a copper(I)-catalyzed cycloaddition between terminal alkynes and organic azides. The reaction proceeds via a stepwise mechanism: (1) formation of a copper(I) acetylide intermediate, (2) azide coordination to copper, and (3) cyclization to form the triazole ring. Regioselectivity is inherently controlled by the catalytic system, ensuring exclusive 1,4-disubstitution under mild conditions.

For the target compound, 5-methyl-1-(1-naphthalenyl)-4-phenyl-1H-1,2,3-triazole , the CuAAC approach necessitates:

-

1-Azidonaphthalene as the azide component.

-

A phenyl-substituted propargyl derivative bearing a methyl group adjacent to the alkyne terminus (e.g., 1-phenyl-1-propyne, HC≡C-CH2-Ph).

Under optimized conditions (Cu(OTf)₂·C₆H₅CH₃, DBU, DMSO, reflux), the alkyne's methyl group directs the formation of the 5-methyl substituent during cyclization. This method achieves high regiochemical fidelity, as demonstrated in analogous syntheses of ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate, where the ester group at position 5 originates from the propargyl substrate.

Substrate Synthesis and Optimization

1-Azidonaphthalene is typically prepared via diazotization of 1-aminonaphthalene followed by azide substitution. The propargyl component, 1-phenyl-1-propyne , may be synthesized through Sonogashira coupling or alkylation of propargyl bromide with a phenyl Grignard reagent. Key challenges include:

-

Ensuring stoichiometric equivalence between azide and alkyne to minimize side reactions.

-

Controlling reaction temperature (80–100°C) to prevent alkyne polymerization.

Yields for analogous CuAAC reactions range from 75% to 95%, contingent on substrate purity and catalyst loading (0.1–0.2 equiv Cu(OTf)₂).

Alternative Catalytic Systems and Oxidation Strategies

Vanadium-Catalyzed Oxidation in Triazole Synthesis

While CuAAC dominates 1,2,3-triazole synthesis, catalytic oxidation methods have been employed for related heterocycles. A patent detailing the preparation of 3-methyl-1-phenyl-1H-1,2,4-triazole-5(4H)-one utilizes vanadium pentoxide (V₂O₅) and air as an oxidant in tert-butyl alcohol. Although this method targets a 1,2,4-triazole, its operational framework—gas-liquid phase catalysis, mild temperatures (40–50°C), and solvent selection—offers insights for potential adaptations to 1,2,3-triazole systems.

Hypothetically, introducing a naphthalenyl group via similar oxidative conditions would require:

Ruthenium-Catalyzed Cycloadditions

RuAAC reactions, though less common, provide access to 1,5-disubstituted triazoles. For the target compound’s 1,4,5-trisubstitution pattern, a hybrid approach combining CuAAC with post-functionalization (e.g., Friedel-Crafts alkylation at position 5) could be explored. However, no direct evidence of this strategy exists in the surveyed literature.

Comparative Analysis of Synthetic Approaches

The table below contrasts key methodologies for synthesizing 1H-1,2,3-triazole derivatives:

CuAAC remains superior in yield and regiocontrol for the target compound, whereas oxidative methods may suit specialized precursors requiring late-stage functionalization.

Analyse Chemischer Reaktionen

Functionalization via Condensation Reactions

The triazole core undergoes acid- or base-catalyzed condensation to form derivatives:

2.1. Hydrazide Formation

Reaction with 4-methoxybenzaldehyde in ethanol under reflux yields hydrazone derivatives:

text5-methyl-1-(1-naphthalenyl)-4-phenyl-1H-1,2,3-triazole-4-carbohydrazide + 4-methoxybenzaldehyde → N′-(4-methoxybenzylidene) derivative [4]

-

Conditions : Ethanol, HCl, reflux (2.5 h)

-

Characterization : IR (C=O at 1660 cm⁻¹), ¹³C NMR (δ 167.3 ppm, C=S)

Electrophilic Substitution and Cross-Coupling

The phenyl and naphthalenyl substituents enable further functionalization:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°C | Biaryl-modified triazoles |

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted derivatives |

Heterocyclic Conjugation

The triazole’s nitrogen atoms participate in hydrogen bonding and π-stacking, facilitating conjugation with other heterocycles:

Example : Synthesis of 4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole

-

Conditions : Huisgen cycloaddition, thiopropargylation

-

Yield : 93.9%

-

Characterization : ¹H NMR (DMSO-d₆): δ 4.60 (s, SCH₂), 8.74 (s, triazole-H)

Mechanistic Insights from Computational Studies

DFT calculations reveal that:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that triazole derivatives possess significant antimicrobial properties. A study focusing on various triazole compounds indicated that modifications to the triazole ring can enhance antimicrobial efficacy against both bacterial and fungal strains. The structural features of 5-methyl-1-(1-naphthalenyl)-4-phenyl-1H-1,2,3-triazole suggest it may exhibit similar properties due to its unique naphthalene and phenyl substituents .

Antifungal Properties

Triazoles are widely recognized for their antifungal activity. Compounds like fluconazole are already established antifungals that utilize the triazole scaffold. The specific structure of 5-methyl-1-(1-naphthalenyl)-4-phenyl-1H-1,2,3-triazole may provide insights into developing new antifungal agents that can overcome resistance mechanisms seen in pathogenic fungi .

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation makes them valuable candidates for further investigation. The presence of the naphthalene moiety in 5-methyl-1-(1-naphthalenyl)-4-phenyl-1H-1,2,3-triazole could enhance its interaction with biological targets involved in cancer progression .

Coordination Chemistry

Triazoles are known to act as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. The compound's nitrogen atoms can coordinate with various metals, making it useful in synthesizing metal-organic frameworks (MOFs) or catalysts for organic transformations .

Organic Light Emitting Diodes (OLEDs)

The electronic properties of triazoles allow them to be used in OLED technology. Their ability to emit light when subjected to an electric current makes them suitable candidates for developing efficient light-emitting materials .

Case Studies

Wirkmechanismus

The mechanism of action of 1H-1,2,3-Triazole, 5-methyl-1-(1-naphthalenyl)-4-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound’s substituents can interact with hydrophobic pockets in proteins, influencing their function. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

1H-1,2,3-Triazol, 5-Methyl-1-(1-Naphthalenyl)-4-phenyl- kann mit anderen Triazolderivaten verglichen werden, wie z. B.:

1H-1,2,3-Triazol, 5-Methyl-1-phenyl-: Diese Verbindung fehlt die Naphthalenylgruppe, was sich auf ihre biologische Aktivität und chemische Reaktivität auswirken kann.

1H-1,2,3-Triazol, 4-phenyl-: Diese Verbindung fehlt sowohl die Methyl- als auch die Naphthalenylgruppe, wodurch sie weniger komplex und möglicherweise weniger vielseitig in ihren Anwendungen ist.

1H-1,2,3-Triazol, 5-Methyl-1-(2-Naphthalenyl)-4-phenyl-: Dieses Isomer hat die Naphthalenylgruppe in einer anderen Position, was seine Wechselwirkung mit biologischen Zielstrukturen und seine Gesamteigenschaften beeinflussen kann.

Die Einzigartigkeit von 1H-1,2,3-Triazol, 5-Methyl-1-(1-Naphthalenyl)-4-phenyl- liegt in seinem spezifischen Substitutionsschema, das einen eindeutigen Satz chemischer und biologischer Eigenschaften bietet.

Biologische Aktivität

1H-1,2,3-Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They exhibit a broad range of biological activities, making them significant in medicinal chemistry. The specific compound of interest, 1H-1,2,3-Triazole, 5-methyl-1-(1-naphthalenyl)-4-phenyl- , is a derivative that combines the triazole moiety with naphthalene and phenyl groups, potentially enhancing its pharmacological properties.

The compound has the following chemical characteristics:

- Molecular Formula : C19H15N3

- Molar Mass : 285.34 g/mol

- Density : 1.17 g/cm³ (predicted)

- Melting Point : 145-148 °C

- Boiling Point : 494.2 °C (predicted) .

Biological Activity Overview

Research on the biological activity of this compound is limited but can be inferred from studies on related triazole derivatives. The triazole ring is known for its ability to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

A study highlighted the antimicrobial properties of several triazole derivatives. Compounds with similar structures demonstrated potent antibacterial and antifungal activities. For instance, certain 1H-1,2,3-triazole derivatives showed significant inhibition against bacterial strains such as Staphylococcus aureus and fungal species . The potential for the target compound to exhibit similar activities is high due to its structural similarities.

Structure-Activity Relationship (SAR)

The structure of 1H-1,2,3-triazole, 5-methyl-1-(1-naphthalenyl)-4-phenyl-, suggests that:

- The naphthalenyl group may enhance lipophilicity and membrane permeability.

- The phenyl group could contribute to increased binding affinity to biological targets.

These features may lead to improved biological activity compared to simpler triazole compounds.

Synthesis and Evaluation

Research has shown that triazole derivatives can be synthesized via "click" chemistry methods involving azides and alkynes. This synthetic approach allows for the rapid generation of diverse triazole compounds .

In one study focusing on related compounds:

- Compounds synthesized exhibited antimicrobial activity significantly higher than their parent structures.

- Specific derivatives demonstrated Minimum Inhibitory Concentrations (MICs) lower than those of established antibiotics .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their reported biological activities:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | C10H11N5O | Antimicrobial |

| N-(3,4-dimethoxyphenyl)-5-methyl-1-phenyltriazole | C18H18N4O | Enhanced solubility |

| 5-Ethyl-N-(2-ethylphenyl)-1-phenytriazole | C19H20N4O | Varied steric properties |

These compounds illustrate how modifications can lead to variations in biological activity and physicochemical properties .

Q & A

Q. What are the common synthetic routes for 5-methyl-1-(1-naphthalenyl)-4-phenyl-1H-1,2,3-triazole?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, reactions between substituted alkynes and azides in solvents like THF/TEA with CuSO₄ as a catalyst yield triazole derivatives. Optimization of reaction conditions (e.g., temperature: 50°C, 16-hour reaction time) can achieve moderate yields (~60%) . Alternative methods include Appel bromination and Michaelis-Becker phosphorylation for functionalized derivatives .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., methyl protons at δ 1.86 ppm, triazole protons at δ 7.67–8.13 ppm) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and packing interactions. Software like SHELXL refines anisotropic displacement parameters and handles twinning .

- HRMS : Validates molecular mass and fragmentation patterns .

Q. What are the primary biological targets or activities reported for this compound?

- Anticancer activity : Inhibits growth of NCI-H522 lung cancer cells (40% inhibition) and LOX IMVI melanoma cells (up to 62% inhibition) via mechanisms likely involving thiazole-triazole hybrid interactions .

- Receptor modulation : Acts as a selective inverse agonist/antagonist of the pregnane X receptor (PXR), influencing drug metabolism pathways .

Advanced Research Questions

Q. How can discrepancies in biological activity across cell lines be systematically analyzed?

Disparities (e.g., weak activity in UO-31 kidney cancer vs. strong activity in NCI-H522) may arise from cell-specific factors:

- Target expression profiling : Use qPCR or Western blot to compare receptor/effector levels (e.g., PXR, β3 adrenergic receptors) .

- Permeability assays : Measure cellular uptake via LC-MS or fluorescent analogs to assess membrane penetration .

- Resistance mechanisms : Evaluate ATP-binding cassette (ABC) transporter expression (e.g., P-glycoprotein) using inhibitors like verapamil .

Q. What strategies resolve crystallographic data anomalies during structure refinement?

- Anisotropic displacement : Use SHELXL to model thermal motion for non-H atoms, especially in high-resolution datasets .

- Twinning detection : Apply WinGX’s ROTAX or PLATON to identify and refine twinned crystals .

- Residual electron density : Exclude solvent molecules or adjust occupancy factors for disordered regions .

Q. How can synthetic routes be optimized for low-yielding reactions?

- Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, solvent polarity, temperature) to identify critical factors .

- Alternative catalysts : Test Cu(I) variants (e.g., CuI with tris(triazolyl)methanol ligands) to enhance regioselectivity .

- Microwave-assisted synthesis : Reduce reaction time and improve yields via controlled dielectric heating .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with PXR or cancer targets (e.g., kinase domains) .

- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. phenyl groups) with biological activity using descriptors like LogP or polar surface area .

Methodological Notes

- Data contradiction analysis : Cross-validate biological assays (e.g., MTT vs. clonogenic survival) to confirm activity trends .

- Crystallographic software : SHELX (refinement), WinGX (data processing), and ORTEP (visualization) are standard tools for structural analysis .

- Synthetic reproducibility : Document reaction conditions (e.g., degassing solvents for CuAAC) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.